2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole
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Overview
Description
2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including an ethylthio group, a phenyl group, and a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactionsThe trifluoromethoxy group is often introduced via a nucleophilic substitution reaction using a suitable trifluoromethoxy precursor .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or other functional groups.
Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethoxy moieties .
Scientific Research Applications
2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may be investigated for its potential as a pharmaceutical agent due to its bioactive functional groups.
Mechanism of Action
The mechanism by which 2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylthio and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity for these targets. The imidazole ring may participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethoxy)phenyl isothiocyanate
- 5-pentyl-2-(4-trifluoromethoxy-phenyl)-pyridine
- 1-trifluoromethoxy-4-(trifluoromethyl)benzene
Uniqueness
2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-ethylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2OS/c1-2-25-17-22-12-16(13-6-4-3-5-7-13)23(17)14-8-10-15(11-9-14)24-18(19,20)21/h3-12H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMZFXMKXBSDDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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